molecular formula C8H17NO2 B15312936 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol

1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol

Katalognummer: B15312936
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: VCFLPTAXKBYBMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol is an organic compound with a unique structure that includes a cyclobutyl ring, an aminomethyl group, and a methoxyethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol typically involves the reaction of cyclobutyl derivatives with aminomethyl and methoxyethanol groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(1-(Aminomethyl)cyclobutyl)-2-methoxyethan-1-ol is unique due to its combination of a cyclobutyl ring, an aminomethyl group, and a methoxyethanol moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Eigenschaften

Molekularformel

C8H17NO2

Molekulargewicht

159.23 g/mol

IUPAC-Name

1-[1-(aminomethyl)cyclobutyl]-2-methoxyethanol

InChI

InChI=1S/C8H17NO2/c1-11-5-7(10)8(6-9)3-2-4-8/h7,10H,2-6,9H2,1H3

InChI-Schlüssel

VCFLPTAXKBYBMM-UHFFFAOYSA-N

Kanonische SMILES

COCC(C1(CCC1)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.